3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate
Description
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate is a synthetic coumarin derivative with a 4-methylthiazole substituent at position 3 and a 2-chlorobenzoate ester at position 5. Molecular modeling and dynamics simulations have identified this compound as a candidate anti-angiogenic agent targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis . Its structural uniqueness lies in the combination of the electron-withdrawing 2-chlorobenzoate group and the heterocyclic 4-methylthiazolyl moiety, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4S/c1-11-10-27-18(22-11)15-8-12-6-7-13(9-17(12)26-20(15)24)25-19(23)14-4-2-3-5-16(14)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZPBFWZTZLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromone core, followed by the introduction of the thiazole ring, and finally, the esterification with 2-chlorobenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying the best reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the coumarin core and the benzoate ester. Key comparisons include:
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate ()
- Substituents : Lacks the 4-methylthiazolyl group at position 3; features a 4-chlorobenzoate ester instead of 2-chloro.
- No biological activity data is reported for this analog.
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 2-chlorobenzoate ()
- Substituents : Replaces 4-methylthiazolyl with a benzothiazole group; adds an ethyl group at position 6.
- Properties : Higher molecular weight (461.9 g/mol) and lipophilicity (XLogP3 = 6.5) compared to the target compound. The benzothiazole group may enhance DNA intercalation or kinase inhibition, though specific activity data is unavailable.
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate ()
- Substituents : Features a 4-chlorophenyl group at position 3, a trifluoromethyl group at position 2, and a 4-methylbenzoate ester.
- Properties: Molecular weight = 458.05 g/mol.
Comparative Data Table
Biological Activity
3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate is a synthetic compound that integrates the structural characteristics of thiazole and chromone moieties. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C_{18}H_{14}ClN_{O}_4S and its IUPAC name as [3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2-chlorobenzoate. The presence of both thiazole and chromone structures is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClNO4S |
| Molecular Weight | 353.82 g/mol |
| IUPAC Name | [3-(4-methylthiazol-2-yl)-2-oxochromen-7-yl] 2-chlorobenzoate |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving chromone derivatives demonstrated that modifications at specific positions could enhance antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .
Case Study:
A synthesized derivative of this compound was tested against human cancer cell lines using MTT assays, revealing promising results in inhibiting cell growth and inducing apoptosis through flow cytometry analysis.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Compounds with similar thiazole and chromone structures have shown effectiveness in inhibiting bacterial growth through various mechanisms, including disruption of bacterial cell walls and interference with metabolic pathways.
Data Table: Antimicrobial Activity Evaluation
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anti-inflammatory effects. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.
The biological activity of this compound is likely attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Antimicrobial Action: Disruption of bacterial cell wall integrity and inhibition of essential metabolic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
